molecular formula C13H8ClFO B7980743 4-(3-Chloro-2-fluorophenyl)benzaldehyde

4-(3-Chloro-2-fluorophenyl)benzaldehyde

Cat. No.: B7980743
M. Wt: 234.65 g/mol
InChI Key: DTWJDIHCTNQLQO-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-fluorophenyl)benzaldehyde (CAS: 342889-39-8) is a substituted benzaldehyde featuring a biphenyl scaffold. The primary structure consists of a benzaldehyde moiety (a benzene ring with an aldehyde group at the para position) linked to a second phenyl ring substituted with chlorine at the 3-position and fluorine at the 2-position (Figure 1).

Properties

IUPAC Name

4-(3-chloro-2-fluorophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-12-3-1-2-11(13(12)15)10-6-4-9(8-16)5-7-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWJDIHCTNQLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699137
Record name 3'-Chloro-2'-fluoro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342889-39-8
Record name 3'-Chloro-2'-fluoro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Chloro-2-fluorophenyl)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of 3-chloro-2-fluorobenzene with benzaldehyde under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-fluorophenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 4-(3-Chloro-2-fluorophenyl)benzoic acid.

    Reduction: 4-(3-Chloro-2-fluorophenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Chloro-2-fluorophenyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-fluorophenyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(3-Chloro-2-fluorophenyl)benzaldehyde are best contextualized by comparing it to analogous benzaldehyde derivatives. Below is a detailed analysis of its similarities and distinctions with key compounds:

Structural and Substituent Variations

Compound Name CAS Number Molecular Formula Substituents on the Aromatic Ring(s) Key Features
This compound 342889-39-8 C₁₃H₈ClFO 3-Cl, 2-F on the biphenyl’s second ring Biphenyl structure with electron-withdrawing halogens; used in drug intermediates
4-Chloro-2-fluoro-3-methoxybenzaldehyde 1002344-97-9 C₈H₆ClFO₂ 4-Cl, 2-F, 3-OCH₃ on a single benzene ring Monocyclic with methoxy group; higher polarity due to OCH₃
4-(4-Fluoro-2-hydroxyphenyl)benzaldehyde 851340-77-7 C₁₃H₉FO₂ 4-F, 2-OH on the biphenyl’s second ring Hydroxyl group enhances solubility; potential for hydrogen bonding
2-(4-Chloro-3-fluorophenoxy)benzaldehyde 338393-57-0 C₁₃H₈ClFO₂ 4-Cl, 3-F on a phenoxy-linked ring Phenoxy bridge increases conformational flexibility
3-(4-Fluoro-2-(trifluoromethyl)phenyl)benzaldehyde 544474-55-7 C₁₃H₉FO₂ 4-F, 2-CF₃ on the biphenyl’s second ring Trifluoromethyl group adds steric bulk and lipophilicity

Physicochemical Properties

  • Lipophilicity : The chloro and fluoro groups increase the compound’s logP compared to hydroxyl- or methoxy-substituted analogs (e.g., 4-(4-Fluoro-2-hydroxyphenyl)benzaldehyde), affecting its pharmacokinetic profile.
  • Thermal Stability: Derivatives like 2-(4-Chloro-3-fluorophenoxy)benzaldehyde (melting point: 66–68°C ) suggest that halogenation generally enhances crystalline stability, though data for the target compound are lacking.

Key Research Findings

  • Synthetic Utility : The biphenyl scaffold of this compound is advantageous in constructing rigid, planar structures for materials science (e.g., liquid crystals) .
  • Safety Profile : Its hazard classification (irritant) aligns with other halogenated benzaldehydes, necessitating controlled handling .

Biological Activity

4-(3-Chloro-2-fluorophenyl)benzaldehyde is an aromatic aldehyde with the molecular formula C14H10ClF. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound features a benzaldehyde core substituted with a 3-chloro-2-fluorophenyl group. The presence of halogen atoms (chlorine and fluorine) significantly influences its chemical reactivity and biological activity.

The mechanism of action for this compound varies based on its application:

  • Enzyme Interaction : It may interact with biological targets such as enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production, which is crucial for various skin conditions and diseases .
  • Antibacterial Activity : The compound exhibits antibacterial properties by disrupting bacterial cell membranes and potentially enhancing the efficacy of conventional antibiotics .

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, demonstrating a reduction in the minimum inhibitory concentration (MIC) when used in conjunction with antibiotics like norfloxacin and ciprofloxacin .

Tyrosinase Inhibition

The compound has been evaluated for its inhibitory effects on tyrosinase from Agaricus bisporus. The incorporation of the 3-chloro-4-fluorophenyl motif has been shown to enhance inhibitory activity significantly compared to other compounds lacking this feature .

Study on Antimicrobial Properties

In a study assessing the antibacterial effects of benzaldehyde derivatives, it was found that this compound exhibited notable activity against Staphylococcus aureus and Bacillus anthracis. The results highlighted its potential as an antibiotic modulator .

Tyrosinase Inhibition Research

A molecular docking study confirmed that compounds containing the 3-chloro-4-fluorophenyl fragment showed improved binding affinity to the active site of tyrosinase. This suggests that structural modifications can lead to enhanced biological activities .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Combination with AntibioticReduced MIC (µg/mL)
Staphylococcus aureus850Norfloxacin425
Bacillus anthracis1060Ciprofloxacin530

Table 2: Tyrosinase Inhibition Potency

CompoundIC50 (µM)
This compound12.5
Reference Compound A20.0
Reference Compound B15.0

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